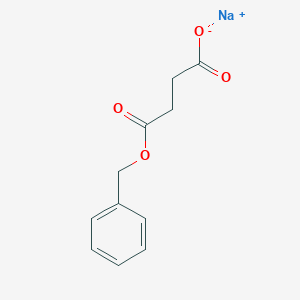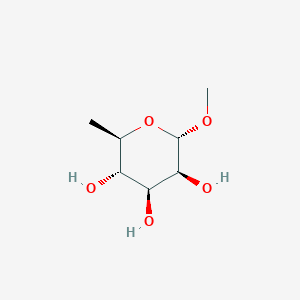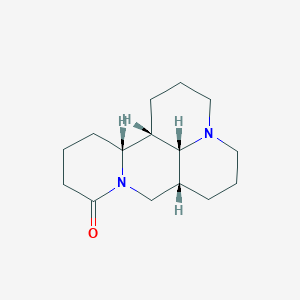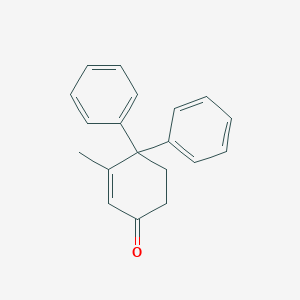
Sodium monobenzyl succinate
描述
Sodium monobenzyl succinate (SMBS) is a chemical compound that belongs to the family of benzyl esters. It is a white crystalline powder that is soluble in water and has a molecular weight of 264.28 g/mol. SMBS is widely used in the scientific research field due to its unique properties and applications.
作用机制
The mechanism of action of Sodium monobenzyl succinate is not fully understood, but it is believed to act by inducing oxidative stress and disrupting cellular homeostasis. Sodium monobenzyl succinate has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative damage and cell death. Additionally, Sodium monobenzyl succinate has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects:
Sodium monobenzyl succinate has been shown to have various biochemical and physiological effects, including its ability to induce cell death, inhibit the formation of amyloid beta plaques, and reduce inflammation. Sodium monobenzyl succinate has also been shown to increase the production of cytokines and chemokines, which are involved in the immune response. Additionally, Sodium monobenzyl succinate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using Sodium monobenzyl succinate in lab experiments is its ability to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, Sodium monobenzyl succinate has been shown to be stable under various conditions, making it a reliable reagent in organic synthesis. However, there are some limitations to using Sodium monobenzyl succinate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of Sodium monobenzyl succinate, including its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects. Sodium monobenzyl succinate may also have potential applications in the field of nanotechnology, as it has been shown to be a reducing agent in the preparation of metallic nanoparticles. Overall, Sodium monobenzyl succinate has the potential to be a valuable tool in scientific research and may have important applications in the treatment of various diseases.
合成方法
Sodium monobenzyl succinate can be synthesized via the reaction between benzyl alcohol and succinic anhydride in the presence of sodium hydroxide. The reaction results in the formation of Sodium monobenzyl succinate and sodium acetate as a by-product. The reaction can be represented as follows:
C6H5CH2OH + (CH2)2(CO)2O + NaOH → C6H5CH2OOC(CH2)2COONa + CH3COONa + H2O
科学研究应用
Sodium monobenzyl succinate has various applications in scientific research, including its use as a surfactant, a reagent in organic synthesis, and a stabilizer in pharmaceutical formulations. It is also used as a reducing agent in the preparation of metallic nanoparticles. Sodium monobenzyl succinate has been extensively studied for its potential use in the treatment of cancer, as it has been shown to induce cell death in cancer cells. Additionally, Sodium monobenzyl succinate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.
属性
IUPAC Name |
sodium;4-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4.Na/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKLAAUOIITPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347625 | |
| Record name | Sodium monobenzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140-21-6 | |
| Record name | Sodium monobenzyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium monobenzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium benzyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MONOBENZYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP2479U9GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)






![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)




